molecular formula C14H36Cl4N4 B1668467 N,N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine;tetrahydrochloride CAS No. 206991-64-2

N,N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine;tetrahydrochloride

Cat. No.: B1668467
CAS No.: 206991-64-2
M. Wt: 402.3 g/mol
InChI Key: MNJCMBNLXQCNHO-YGGCHVFLSA-N
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Description

CGC-11047 is a polyamine analog designed to halt cell growth and induce apoptosis. Polyamines are essential cell components for proliferation and differentiation. CGC-11047 works by displacing polyamines from their natural binding sites, preventing cell replication .

Chemical Reactions Analysis

CGC-11047 undergoes several types of chemical reactions:

    Oxidation: Involves the introduction of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.

    Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.

    Substitution: Involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CGC-11047 has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

CGC-11047 is compared with other polyamine analogs such as:

CGC-11047 is unique due to its conformational restriction with a cis double bond, which enhances its efficacy and reduces toxicity .

Properties

Key on ui mechanism of action

The mechanism of action of CGC-11047 is unknown but it is believed to block the growth of cancer cells by blocking the production of new DNA in the cancer cells.

CAS No.

206991-64-2

Molecular Formula

C14H36Cl4N4

Molecular Weight

402.3 g/mol

IUPAC Name

(Z)-N,N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine;tetrahydrochloride

InChI

InChI=1S/C14H32N4.4ClH/c1-3-15-11-7-13-17-9-5-6-10-18-14-8-12-16-4-2;;;;/h5-6,15-18H,3-4,7-14H2,1-2H3;4*1H/b6-5-;;;;

InChI Key

MNJCMBNLXQCNHO-YGGCHVFLSA-N

SMILES

CCNCCCNCC=CCNCCCNCC.Cl.Cl.Cl.Cl

Isomeric SMILES

CCNCCCNC/C=C\CNCCCNCC.Cl.Cl.Cl.Cl

Canonical SMILES

CCNCCCNCC=CCNCCCNCC.Cl.Cl.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

((1)N,(12)N)bis(ethyl)-6,7-dehydrospermine
(N(1),N(12))bis(ethyl)-6,7-dehydrospermine
PG-11047
SL 11047
SL-11047

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine;tetrahydrochloride
Reactant of Route 2
N,N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine;tetrahydrochloride
Reactant of Route 3
N,N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine;tetrahydrochloride
Reactant of Route 4
N,N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine;tetrahydrochloride
Reactant of Route 5
Reactant of Route 5
N,N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine;tetrahydrochloride
Reactant of Route 6
Reactant of Route 6
N,N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine;tetrahydrochloride

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